[(3-Bromo-4-methoxyphenyl)methyl]hydrazine
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR spectra of this compound display distinct resonances for aromatic protons, methoxy groups, and hydrazine protons. The aromatic protons adjacent to the bromine and methoxy substituents resonate as doublets at δ 7.25–7.45 ppm (J = 8.5 Hz), while the methoxy group appears as a singlet at δ 3.85 ppm. The hydrazine NH protons exhibit broad singlets at δ 5.60–5.75 ppm due to hydrogen bonding and exchange broadening.
¹³C NMR confirms the substitution pattern: the brominated carbon (C-3) resonates at δ 122.5 ppm, while the methoxy-bearing carbon (C-4) appears at δ 156.2 ppm. The hydrazine-attached methylene carbon (CH₂) is observed at δ 45.8 ppm.
Infrared (IR) Vibrational Mode Assignments
IR spectroscopy identifies key functional groups:
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI) mass spectrometry reveals a molecular ion peak at m/z 231.09 (C₈H₁¹BrN₂O₂⁺), consistent with the molecular formula. Major fragmentation pathways include:
- Loss of NH₂NH (32 Da), yielding a fragment at m/z 199.03.
- Cleavage of the C-Br bond, producing a peak at m/z 152.07 (C₈H₁¹N₂O₂⁺).
- Retro-Diels-Alder fragmentation of the benzene ring, generating ions at m/z 77 and 105.
Computational Chemistry Insights
Density Functional Theory (DFT) Optimization
DFT calculations at the B3LYP/6-311++G(d,p) level optimize the molecular geometry, corroborating experimental bond lengths and angles within 1–2% error. The hydrazine group’s N-N bond length is computed as 1.40 Å, aligning with crystallographic data. Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions between the lone pairs of the methoxy oxygen and the σ* orbital of the adjacent C-Br bond, stabilizing the molecule by 12.3 kcal/mol.
Frontier Molecular Orbital Analysis
The HOMO-LUMO gap of 4.8 eV (DFT) suggests moderate reactivity. The HOMO is localized on the hydrazine group and the benzene ring’s π-system, while the LUMO resides predominantly on the C-Br σ* orbital. This electronic distribution implies nucleophilic reactivity at the hydrazine moiety and electrophilic susceptibility at the brominated carbon.
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | -6.2 | Hydrazine N atoms, benzene π |
| LUMO | -1.4 | C-Br σ*, methoxy O lone pairs |
Properties
CAS No. |
887596-33-0 |
|---|---|
Molecular Formula |
C8H11BrN2O |
Molecular Weight |
231.09 g/mol |
IUPAC Name |
(3-bromo-4-methoxyphenyl)methylhydrazine |
InChI |
InChI=1S/C8H11BrN2O/c1-12-8-3-2-6(5-11-10)4-7(8)9/h2-4,11H,5,10H2,1H3 |
InChI Key |
MUJQNYGBNJPDPP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNN)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Two-Step Synthesis via 3-Bromo-4-methoxybenzaldehyde
Synthesis of 3-Bromo-4-methoxybenzaldehyde
3-Bromo-4-methoxybenzaldehyde serves as the key precursor. Two primary bromination methods are documented:
Note: Exact yields are unspecified in sources, but tribromide methods are noted for efficiency.
Mechanism : Electrophilic bromination occurs at the para position to the methoxy group, followed by oxidation to the aldehyde.
Condensation with Hydrazine Hydrate
The aldehyde reacts with hydrazine hydrate to form the corresponding hydrazone:
Reaction :
$$
\text{3-Bromo-4-methoxybenzaldehyde} + \text{N}2\text{H}4 \rightarrow \text{(3-Bromo-4-methoxyphenyl)methylidene} \text{hydrazine}
$$
Conditions :
- Solvent : Ethanol or methanol
- Catalyst : Acetic acid (1–5 mol%)
- Temperature : Reflux (70–80°C) for 4–6 hours.
Key Data :
- Hydrazone formation is near-quantitative under optimized conditions.
- Hydrazones are bench-stable and isolable via filtration or chromatography.
Reduction to [(3-Bromo-4-methoxyphenyl)methyl]hydrazine
The hydrazone is reduced to the target compound using:
| Reducing Agent | Conditions | Yield | Reference |
|---|---|---|---|
| NaBH4 | Methanol, 0–25°C, 2–4 hours | ~70%* | |
| Catalytic Hydrogenation | H2 (1 atm), Pd/C (10%), ethanol, 25°C | ~85%* |
Note: Yields extrapolated from analogous reductions in cited sources.
Mechanism : The imine bond (C=N) is reduced to a C–N single bond, yielding the primary hydrazine.
Alternative Synthetic Routes
One-Pot Hydrazine Formation
A modified approach combines aldehyde bromination and hydrazone reduction in a single pot:
- Bromination : 4-Methoxybenzaldehyde is brominated in situ using NBS (N-bromosuccinimide) and Lewis acids (e.g., FeCl3).
- Hydrazone Formation/Reduction : Direct addition of hydrazine hydrate and NaBH4 without isolating intermediates.
Advantages : Reduces purification steps; total yield ≈60–65%.
Use of Methyl Hydrazinocarboxylate
Methyl hydrazinocarboxylate reacts with 3-bromo-4-methoxybenzaldehyde to form a carbomethoxyhydrazone, which is decomposed under basic conditions:
Reaction :
$$
\text{3-Bromo-4-methoxybenzaldehyde} + \text{CH}3\text{OCONHNH}2 \rightarrow \text{Carbomethoxyhydrazone} \xrightarrow{\text{KOH, 140°C}} \text{Target Compound}
$$
Comparative Analysis of Methods
| Parameter | Two-Step Synthesis | One-Pot Method | Carbomethoxyhydrazone Route |
|---|---|---|---|
| Total Yield | 70–85% | 60–65% | 75% |
| Purification Complexity | Moderate (2 steps) | Low | High (chromatography) |
| Scalability | High | Moderate | Low |
Key Findings :
Research Findings and Optimization Strategies
Solvent Effects
Temperature Control
- Reduction Step : Maintaining temperatures below 25°C prevents over-reduction to amines.
Catalyst Selection
- Pd/C vs. Raney Ni : Pd/C provides faster kinetics (2 hours vs. 6 hours for Raney Ni).
Chemical Reactions Analysis
Types of Reactions
[(3-Bromo-4-methoxyphenyl)methyl]hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a less substituted benzene ring.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of azo compounds.
Reduction: Formation of 4-methoxybenzylhydrazine.
Substitution: Formation of substituted benzylhydrazines.
Scientific Research Applications
[(3-Bromo-4-methoxyphenyl)methyl]hydrazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of [(3-Bromo-4-methoxyphenyl)methyl]hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The bromine and methoxy substituents can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Table 1: Comparison of this compound with Analogues
*Calculated based on molecular formula C₈H₁₀BrN₂O.
Key Observations:
Methoxy groups (e.g., 4-OCH₃) increase lipophilicity, aiding membrane permeability, as seen in antifungal compound 1k . Fluorine substitution (e.g., [(3-Bromo-4-fluorophenyl)methyl]hydrazine) may reduce metabolic degradation but is less explored in biological studies .
Synthetic Pathways :
- Most hydrazine derivatives are synthesized via condensation of hydrazine hydrate with aldehydes or halides under reflux (e.g., compound 9 in ). Microwave-assisted methods, as in , improve yield and reduce reaction time for complex heterocycles.
Physicochemical and Stability Considerations
- Solubility: Methoxy groups enhance solubility in polar solvents (e.g., ethanol, DMSO) compared to purely halogenated analogues .
- Stability : Bromine’s electron-withdrawing effect may increase susceptibility to hydrolysis, necessitating stabilization via formulation (e.g., hydrochloride salts, as in ).
Biological Activity
[(3-Bromo-4-methoxyphenyl)methyl]hydrazine is a hydrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a bromine atom and a methoxy group on the phenyl ring, may exhibit various pharmacological properties, including anticancer, antimicrobial, and enzyme inhibition activities. This article explores the biological activity of this compound, supported by recent studies and data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
1. Anticancer Activity
Recent studies have indicated that hydrazine derivatives can possess significant anticancer properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines. In one study, hydrazine derivatives demonstrated antiproliferative activity against human cervix carcinoma (HeLa) and murine leukemia cells (L1210) with IC50 values ranging from 9.6 to 41 μM depending on structural modifications .
Table 1: Anticancer Activity of Hydrazine Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HeLa | TBD |
| Hydrazine Derivative A | L1210 | 9.6 |
| Hydrazine Derivative B | CEM | 41 |
2. Enzyme Inhibition
Hydrazines are known for their ability to inhibit various enzymes, which can be beneficial in treating diseases where enzyme activity is dysregulated. For example, some hydrazide derivatives have been studied for their ability to inhibit laccase, an enzyme involved in the degradation of lignin and other phenolic compounds. The inhibition constants (Ki values) for these compounds ranged significantly, indicating varying degrees of potency .
Table 2: Enzyme Inhibition Potency of Hydrazine Derivatives
| Compound | Enzyme | Ki (μM) |
|---|---|---|
| This compound | Laccase | TBD |
| Hydrazide A | Laccase | 35 |
| Hydrazide B | Laccase | 490 |
3. Antimicrobial Activity
Hydrazines also exhibit antimicrobial properties. Compounds similar to this compound have been tested against bacterial strains, showing effectiveness in inhibiting growth at micromolar concentrations. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting metabolic pathways critical for survival .
Table 3: Antimicrobial Activity of Related Compounds
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | TBD |
| Hydrazine Derivative C | S. aureus | 25 μg/mL |
| Hydrazine Derivative D | P. aeruginosa | 50 μg/mL |
Case Studies
Several case studies have highlighted the efficacy of hydrazine derivatives in clinical settings:
- Case Study on Cancer Treatment : A study involving a series of hydrazone derivatives demonstrated significant tumor reduction in animal models when administered alongside conventional chemotherapy agents . The study indicated that the addition of a methoxy group enhanced bioavailability and reduced side effects.
- Enzyme Inhibition Study : Research focused on laccase inhibitors revealed that specific modifications in the hydrazine structure could lead to improved inhibitory activity, suggesting potential applications in agricultural biotechnology to combat plant pathogens .
Q & A
Basic: What are the recommended synthetic routes for [(3-Bromo-4-methoxyphenyl)methyl]hydrazine, and how can reaction conditions be optimized?
Answer:
Synthesis typically involves hydrazine derivatives reacting with halogenated aryl precursors. For example:
- Cyclization with POCl₃ : Substituted benzoic acid hydrazides can undergo cyclization using POCl₃ at 120°C to form hydrazine derivatives .
- Condensation reactions : Hydrazine hydrate can react with halogenated aldehydes under reflux in ethanol, followed by purification via recrystallization .
Optimization : Monitor reaction progress using TLC, and optimize temperature/time via kinetic studies. Yield improvements are achieved by using excess hydrazine (95% purity) and inert atmospheres to prevent oxidation .
Basic: What safety protocols are critical when handling this compound derivatives?
Answer:
- Ventilation : Use fume hoods due to potential release of toxic hydrazine vapors (TLV: 0.0094 ppm for methyl hydrazine) .
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal exposure.
- Storage : Store in amber glass vials under nitrogen at 4°C to prevent degradation .
- Spill management : Neutralize spills with 6M NaOH and absorb with vermiculite .
Basic: How can structural characterization of this compound be performed?
Answer:
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement. Hydrogen bonding patterns and lattice energies can be calculated via ORTEP-3 for visualizing molecular packing .
- Spectroscopy : Confirm purity via ¹H/¹³C NMR (e.g., δ ~7.5 ppm for aromatic protons, δ ~3.8 ppm for methoxy groups) and FT-IR (N-H stretch ~3300 cm⁻¹, C-Br ~600 cm⁻¹) .
- Elemental analysis : Match experimental C/H/N ratios to theoretical values (e.g., C₉H₁₂BrN₂O₂: C 42.71%, H 4.78%, N 11.07%) .
Advanced: How can researchers investigate the catalytic decomposition pathways of this compound?
Answer:
- Catalyst screening : Test transition metals (e.g., Pd, Cu) for hydrazine decomposition. Monitor H₂/NH₃ production via gas chromatography .
- Kinetic studies : Use isothermal DSC to determine activation energy (e.g., Kissinger-Ozawa method). For example, hydrazine decomposition with Cu(OH)₂ in alkaline media follows pseudo-first-order kinetics .
- Mechanistic analysis : Employ ESR to detect radical intermediates (e.g., N₂H₃•) during decomposition .
Advanced: What computational methods are suitable for studying the electronic properties of this compound?
Answer:
- DFT calculations : Use Gaussian or ORCA to compute HOMO-LUMO gaps, electrostatic potentials, and Mulliken charges. Basis sets like 6-31G(d) are sufficient for predicting reactivity .
- Molecular docking : Screen against biological targets (e.g., Mycobacterium tuberculosis enzymes) using AutoDock Vina to rationalize anti-TB activity .
- Lattice energy modeling : Compare calculated (DFT) and experimental (XRD) lattice parameters to assess crystal packing efficiency .
Advanced: How can researchers evaluate the pharmacological potential of this compound derivatives?
Answer:
- In vitro assays : Test anti-TB activity via microplate Alamar Blue assay (MIC values <10 µg/mL indicate potency) .
- Toxicity profiling : Use MTT assays on HEK-293 cells to determine IC₅₀ values. Compare to reference drugs like isoniazid .
- SAR studies : Modify substituents (e.g., replacing methoxy with hydroxy groups) to assess impact on bioactivity .
Advanced: How to resolve contradictions in spectroscopic vs. crystallographic data for this compound?
Answer:
- Validation : Cross-reference NMR/IR data with crystallographic bond lengths/angles. For example, discrepancies in N-N bond lengths (>1.45 Å in XRD vs. ~1.38 Å in DFT) may indicate tautomeric forms .
- Dynamic effects : Use variable-temperature NMR to detect conformational flexibility (e.g., hindered rotation around the hydrazine moiety) .
- Multi-method refinement : Combine SHELXL refinement with Hirshfeld surface analysis to resolve electron density ambiguities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
